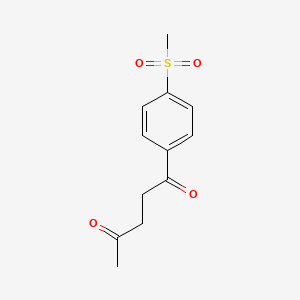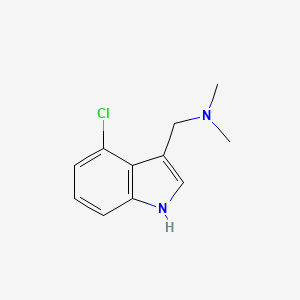![molecular formula C9H18OSi B1639929 4-[(Trimethylsiloxy)methylen]-2-penten CAS No. 82223-91-4](/img/structure/B1639929.png)
4-[(Trimethylsiloxy)methylen]-2-penten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Trimethylsiloxy)methylene]-2-pentene is a chemical compound with the molecular formula C9H18OSi. It is known for its unique structure, which includes a trimethylsiloxy group attached to a methylene and pentene backbone.
Wissenschaftliche Forschungsanwendungen
4-[(Trimethylsiloxy)methylene]-2-pentene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of polymers and other silicon-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsiloxy)methylene]-2-pentene typically involves the reaction of trimethylsilyl chloride with a suitable precursor. One common method is the hydrosilylation of vinyl-terminated compounds in the presence of a catalyst such as Karstedt’s catalyst. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-[(Trimethylsiloxy)methylene]-2-pentene may involve large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Trimethylsiloxy)methylene]-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of 4-[(Trimethylsiloxy)methylene]-2-pentene involves its interaction with various molecular targets. The trimethylsiloxy group provides steric hindrance, which can influence the reactivity of the compound. The methylene and pentene backbone allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The exact molecular pathways and targets are still under investigation, but its unique structure plays a crucial role in its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other silyl ethers such as:
- Trimethylsilyl ether
- Triethylsilyl ether
- tert-Butyldimethylsilyl ether
- tert-Butyldiphenylsilyl ether
- Triisopropylsilyl ether
Uniqueness
4-[(Trimethylsiloxy)methylene]-2-pentene is unique due to its specific combination of a trimethylsiloxy group with a methylene and pentene backbone. This structure provides distinct reactivity and stability compared to other silyl ethers, making it valuable for specialized applications in various fields .
Eigenschaften
IUPAC Name |
trimethyl(2-methylpenta-1,3-dienoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-7-9(2)8-10-11(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWJPELNBSKTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CO[Si](C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10827922 |
Source


|
| Record name | Trimethyl[(2-methylpenta-1,3-dien-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82223-91-4 |
Source


|
| Record name | Trimethyl[(2-methylpenta-1,3-dien-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














